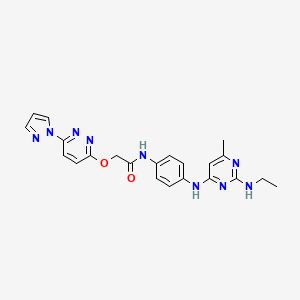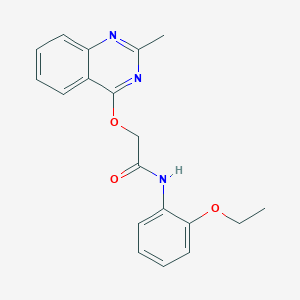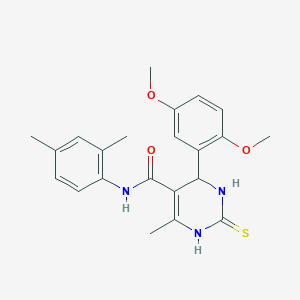
3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as BMPA, is a pyrazole derivative that is of interest to the scientific community due to its potential applications in various fields. BMPA is a heterocyclic compound with a five-membered ring, consisting of two nitrogen atoms, two carbon atoms, and one bromine atom. It is an aromatic compound with a molecular weight of 299.18 g/mol and a melting point of 144-145°C. BMPA is soluble in water and can be synthesized in the laboratory using a variety of methods.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The compound 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine and related derivatives have been synthesized and characterized for their structural, spectral, and optical properties. A study by Ö. Tamer et al. (2016) focused on a related compound, where they performed a comprehensive analysis including X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies, alongside density functional theory calculations. Their findings revealed that the molecular structure exhibits stability, evidenced by negative HOMO and LUMO energies, and a small energy gap indicating potential for intramolecular charge transfer, which is essential for nonlinear optical properties. The study underlines the molecule's considerable electron donor groups, contributing to its nonlinear optical attributes Ö. Tamer, B. S. Arslan, D. Avcı, M. Nebioğlu, Y. Atalay, Bünyemin Çoşut, Journal of Molecular Structure, 2016.
Antimicrobial and Antiviral Activity
Research into the antimicrobial and antiviral applications of derivatives of 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has shown promising results. For instance, H. A. El‐Wahab et al. (2015) incorporated heterocyclic compounds into polyurethane varnish and printing ink paste, demonstrating effective antimicrobial properties against a range of microbial strains. This suggests potential for surface coating applications to inhibit microbial growth H. A. El‐Wahab, T. S. Saleh, E. Zayed, A. El-Sayed, Ramy S.A. Assaker, Egyptian Journal of Petroleum, 2015. Similarly, A. Tantawy et al. (2012) synthesized a series of derivatives and evaluated their antiviral activity against herpes simplex virus type-1, revealing compounds with strong antiviral activity, highlighting the therapeutic potential of these compounds A. Tantawy, M. N. Nasr, M. A. El-Sayed, Samar S. Tawfik, Medicinal Chemistry Research, 2012.
Fluorescence and Chemical Sensing
The compound and its derivatives have been explored for their fluorescence properties, contributing to potential applications in chemical sensing. Wendan Gao et al. (2018) synthesized a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, showcasing its ability to selectively sense Al3+ and Zn2+ ions with a very low detection limit. This capability, coupled with the construction of a logic circuit using UV/Vis lights and chemical species as stimuli, underscores its utility in detecting metals in water samples, indicating its promise for environmental monitoring Wendan Gao, Yaping Zhang, Hui Li, S. Pu, Tetrahedron, 2018.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCDHYAGQPDPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
CAS RN |
477762-14-4 |
Source


|
| Record name | 3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-3-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2561439.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)
![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2561447.png)
![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2561451.png)
![1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561454.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2561457.png)
![8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one](/img/structure/B2561458.png)